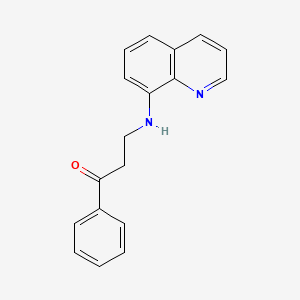

1-Phenyl-3-(quinolin-8-ylamino)propan-1-one

Descripción

Propiedades

IUPAC Name |

1-phenyl-3-(quinolin-8-ylamino)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c21-17(14-6-2-1-3-7-14)11-13-19-16-10-4-8-15-9-5-12-20-18(15)16/h1-10,12,19H,11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGWPDKHOOWKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCNC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358279 | |

| Record name | 1-Propanone, 1-phenyl-3-(8-quinolinylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62365-94-0 | |

| Record name | 1-Propanone, 1-phenyl-3-(8-quinolinylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(quinolin-8-ylamino)propan-1-one typically involves a multi-step process. One common method includes the following steps:

Formation of the Intermediate: The reaction begins with the condensation of aniline with quinoline-8-carbaldehyde to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Acylation: The final step involves the acylation of the amine with phenylacetyl chloride in the presence of a base such as triethylamine to produce this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.

Análisis De Reacciones Químicas

Types of Reactions: 1-Phenyl-3-(quinolin-8-ylamino)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenyl and quinolinylamino groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl and quinoline compounds.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds related to 1-Phenyl-3-(quinolin-8-ylamino)propan-1-one. Research indicates that quinoline derivatives can exhibit potent antiproliferative effects against various cancer cell lines.

Case Study: Quinoline Derivatives

A study synthesized a series of 7-phenylpyrrolo[3,2-f]quinolinones, demonstrating their efficacy as anticancer agents. The derivatives were evaluated for cytotoxicity against A549 lung cancer cells, with some compounds showing IC50 values below 100 nM, indicating strong antiproliferative activity. The mechanism of action involved inhibition of the PI3K/Akt/mTOR pathway, which is crucial in cancer cell survival and proliferation .

| Compound | IC50 (nM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 7-PPyQ1 | 22 | A549 | PI3K/Akt/mTOR inhibition |

| 7-PPyQ2 | 15 | HCT-116 | Tubulin inhibition |

| 7-PPyQ3 | 120 | MCF-7 | Autophagy induction |

Insights : The structural modifications in these compounds significantly influenced their biological activity, emphasizing the importance of the quinoline moiety in anticancer efficacy .

Neuroprotective Properties

The neuroprotective potential of quinoline derivatives has been explored in the context of neurodegenerative diseases such as Parkinson's disease. Compounds designed with dual functions—acting as dopamine D2/D3 receptor agonists and iron chelators—exhibit promising therapeutic effects.

Case Study: Dopamine Agonists

Research focused on developing bifunctional drugs that target dopamine receptors while also chelating iron to mitigate oxidative stress associated with Parkinson's disease. Compounds with an 8-hydroxyquinoline moiety demonstrated low nanomolar potency at D2 and D3 receptors, suggesting their potential as neuroprotective agents .

| Compound | Ki (nM) D2 | Ki (nM) D3 | Functionality |

|---|---|---|---|

| Compound A | 41 | 15.9 | Dopamine agonist |

| Compound B | 86 | 13.8 | Iron chelator |

Insights : The introduction of specific functional groups significantly enhanced receptor affinity and neuroprotective properties, highlighting the therapeutic potential of quinoline-based compounds in treating neurodegenerative disorders .

Enzyme Inhibition

Another area of application for this compound is its role as an inhibitor of acetylcholinesterase, which is relevant for conditions like Alzheimer's disease.

Case Study: Acetylcholinesterase Inhibition

A series of phenoxy derivatives were evaluated for their ability to inhibit acetylcholinesterase activity using rat cortex homogenate. Some compounds exhibited significant inhibition against acetylcholinesterase, indicating their potential as therapeutic candidates for Alzheimer's disease treatment .

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| Phenoxy A | 85 | <10 |

| Phenoxy B | 78 | <10 |

Insights : The selective inhibition against acetylcholinesterase over butyrylcholinesterase suggests a targeted approach for developing drugs aimed at enhancing cholinergic function in neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 1-Phenyl-3-(quinolin-8-ylamino)propan-1-one involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular functions. The exact pathways and targets are still under investigation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

1-Phenyl-3-(phenylamino)propan-1-one (PPAPO)

- Structure: Replaces the quinolin-8-ylamino group with a phenylamino moiety.

- Applications: Corrosion Inhibition: PPAPO exhibits strong adsorption on N80 steel in hydrochloric acid (0.5 M HCl), achieving inhibition efficiencies >90% at 2 mM concentration. Its adsorption follows the Langmuir isotherm, suggesting monolayer formation . Thermodynamic Properties: The adsorption equilibrium constant ($K{\text{ads}}$) correlates with the standard free energy of adsorption ($\Delta G^\circ{\text{ads}}$), indicating spontaneous physisorption .

1-Phenyl-3-(1-pyrrolidinyl)-1-propanone

- Structure: Substitutes the quinolin-8-ylamino group with a pyrrolidinyl moiety.

- Properties : The pyrrolidine ring introduces basicity (pKa ~8.1) and enhances solubility in polar solvents. However, its lack of aromaticity limits applications in metal coordination or intercalation .

Chalcone Derivatives (e.g., 1,3-Diphenyl-3-(phenylthio)propan-1-one)

- Structure : Features a phenylthio group at the 3-position and a morpholine/piperidinyl side chain.

- Biological Activity: Demonstrates cytotoxicity against MCF-7 breast cancer cells (IC$_{50}$ <10 µM). Polar side chains (e.g., morpholine) reduce toxicity to normal cells compared to hydrophobic groups (e.g., piperidinyl) .

- Comparison: The quinolin-8-ylamino group in 1-Phenyl-3-(quinolin-8-ylamino)propan-1-one may offer enhanced DNA intercalation or kinase inhibition due to planar aromaticity, unlike non-aromatic substituents in chalcones .

Physicochemical Properties

| Compound | pKa | Solubility | Key Functional Groups |

|---|---|---|---|

| This compound | ~7.5–8.5* | Moderate in DMSO/EtOH | Quinoline (π-deficient), ketone |

| PPAPO | 8.1 | High in polar solvents | Phenylamino, ketone |

| 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone | 8.1 | High in water | Pyrrolidinyl, ketone |

*Estimated based on quinoline’s basicity (pKa ~4.9 for protonated form) and amine group interactions .

Antimicrobial Activity

- PPAPO : Exhibits moderate activity against E. coli and Staphylococcus aureus (MIC ~50 µg/mL), attributed to membrane disruption via amine protonation at physiological pH .

- Quinolin-8-ylamino Derivative: The quinoline moiety may enhance activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) due to improved membrane permeability and efflux pump inhibition .

Antioxidant Properties

- PPAPO: Shows 60–70% DPPH radical scavenging at 100 µg/mL, comparable to ascorbic acid. The phenylamino group contributes to electron donation .

- Quinolin-8-ylamino Derivative: The quinoline ring may reduce antioxidant efficacy due to electron-withdrawing effects but could stabilize radical intermediates .

Corrosion Inhibition

Actividad Biológica

1-Phenyl-3-(quinolin-8-ylamino)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Intermediate : Condensation of aniline with quinoline-8-carbaldehyde forms a Schiff base.

- Reduction : The Schiff base is reduced using sodium borohydride to yield the corresponding amine.

- Acylation : The final step involves acylation with phenylacetyl chloride in the presence of a base like triethylamine.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. Its minimum inhibitory concentration (MIC) values suggest potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 2–4 | Comparable to penicillin |

| Escherichia coli | 4–8 | Comparable to ciprofloxacin |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The IC50 values indicate a strong antiproliferative effect.

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| MCF-7 | 10 | Tamoxifen |

| A549 | 15 | Doxorubicin |

| HeLa | 12 | Cisplatin |

The biological activity of this compound is believed to involve several mechanisms:

- DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to altered cellular functions and apoptosis in cancer cells .

Case Studies

A series of studies have been conducted to evaluate the biological effects of this compound:

- Antimicrobial Study : A recent study reported that derivatives of this compound exhibited better antimicrobial activity than traditional antibiotics, particularly against resistant strains of bacteria .

- Cytotoxicity Evaluation : In vitro studies on cancer cell lines revealed that modifications to the compound's structure could enhance its cytotoxicity, suggesting that structural optimization is crucial for increasing therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for preparing 1-Phenyl-3-(quinolin-8-ylamino)propan-1-one, and how can reaction efficiency be optimized?

Methodological Answer: A widely used approach involves hydrogen-borrowing alkylation with iridium catalysts under mild conditions (e.g., room temperature), enabling functional group tolerance and high atom economy . Key steps include:

- Catalyst selection : Iridium-based catalysts for C-alkylation.

- Purification : Silica gel column chromatography with optimized elution conditions (see Supplementary Information in ).

- Yield determination : Quantitative ¹H NMR spectroscopy using internal standards like 1,1,2,2-tetrachloroethane . Table 1: Synthetic Optimization Parameters

| Parameter | Conditions/Details |

|---|---|

| Catalyst | Iridium complexes (e.g., [Cp*IrCl₂]₂) |

| Solvent | CDCl₃ or toluene |

| Reaction Temperature | Room temperature (20–25°C) |

| Yield Analysis | ¹H NMR with internal standard |

Q. How is the purity and structural integrity of this compound verified post-synthesis?

Methodological Answer:

Q. What in vitro assays are suitable for initial screening of its biological activity?

Methodological Answer:

- Antimicrobial/Cytotoxicity Assays : Use quinolinyl chalcone derivatives (structurally related) as benchmarks, which exhibit activity against microbial targets .

- Enzyme Inhibition Studies : Target kinases or proteases, given quinoline’s role in binding ATP pockets .

- Standards : Employ USP reference compounds (e.g., trihexyphenidyl derivatives) for assay validation .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved using SHELX software?

Methodological Answer:

Q. What strategies address discrepancies in structure-activity relationship (SAR) studies when modifying the quinoline moiety?

Methodological Answer:

- Systematic SAR : Synthesize derivatives with substituents at positions 2, 3, or 8 of the quinoline ring (e.g., chloro, methyl groups) and compare bioactivity .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins .

- Data Triangulation : Combine NMR, crystallography, and activity data to resolve conflicting SAR trends .

Q. How can reaction conditions be optimized for synthesizing derivatives using iridium catalysis?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve solubility of quinoline substrates.

- Catalyst Loading : Reduce iridium concentrations (≤1 mol%) to minimize cost while maintaining efficiency .

- Scale-Up : Use flow chemistry for continuous production, leveraging the robustness of hydrogen-borrowing reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.